molecular formula C9H5BrN2O2S B13670677 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylic acid

2-(5-Bromopyridin-3-yl)thiazole-4-carboxylic acid

Cat. No.: B13670677
M. Wt: 285.12 g/mol
InChI Key: POCVLOQEUPYEPM-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiazole ring and a pyridine ringThe thiazole ring, in particular, is known for its biological activity and is found in many pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the bromopyridine moiety. One common method involves the reaction of 5-bromopyridine-3-carboxylic acid with thioamide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions to ensure complete formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-yl)thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(5-Bromopyridin-3-yl)thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with various biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Pyridyl)thiazole-4-carboxylic acid
  • 5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol
  • 6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid

Uniqueness

2-(5-Bromopyridin-3-yl)thiazole-4-carboxylic acid is unique due to the presence of both a bromopyridine and a thiazole ring. This combination imparts distinct electronic and steric properties, making it a valuable scaffold in drug design and materials science. Its ability to undergo various chemical reactions further enhances its versatility .

Properties

Molecular Formula

C9H5BrN2O2S

Molecular Weight

285.12 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H5BrN2O2S/c10-6-1-5(2-11-3-6)8-12-7(4-15-8)9(13)14/h1-4H,(H,13,14)

InChI Key

POCVLOQEUPYEPM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C2=NC(=CS2)C(=O)O

Origin of Product

United States

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